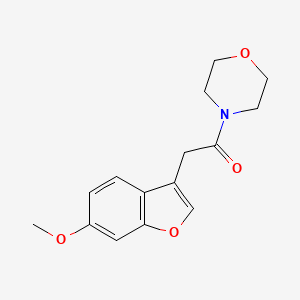
4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazole derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole have been studied extensively in scientific research. This compound has been found to exhibit significant antioxidant activity, which is attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, it has been found to modulate various enzymes and proteins that are involved in cellular metabolism and energy production.
实验室实验的优点和局限性
The advantages of using 4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole in lab experiments include its ability to exhibit significant anticancer activity and antioxidant activity. Additionally, it has been found to be relatively stable and easy to synthesize. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research related to 4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole. One potential area of research is the development of novel drug delivery systems that can enhance the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as diabetes and cardiovascular disease. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective anticancer agents.
合成方法
The synthesis of 4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole involves the reaction of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid with 1,3-benzodioxole-5-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, and the final product is obtained after purification.
科学研究应用
The potential therapeutic applications of 4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole have been studied extensively in scientific research. This compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S/c1-3-15-17(23-10-22-15)7-11(1)13-9-24-18(19-13)12-2-4-14-16(8-12)21-6-5-20-14/h1-4,7-9H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRVPLWMTYMOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)
![N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7480554.png)
![5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide](/img/structure/B7480560.png)
![1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B7480576.png)
![2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl-methylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7480583.png)
